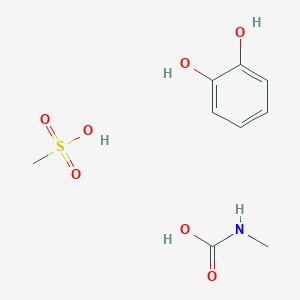
Benzene-1,2-diol;methanesulfonic acid;methylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,2-diol;methanesulfonic acid;methylcarbamic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of benzene-1,2-diol, which can be synthesized through the hydroxylation of benzene using hydrogen peroxide in the presence of a catalyst . Methanesulfonic acid can be prepared by the sulfonation of methane with sulfur trioxide . Methylcarbamic acid is synthesized through the reaction of methylamine with carbon dioxide .
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2-diol;methanesulfonic acid;methylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The benzene-1,2-diol moiety can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the carbamic acid group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the carbamic acid group.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene-1,2-diol;methanesulfonic acid;methylcarbamic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of benzene-1,2-diol;methanesulfonic acid;methylcarbamic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-diol (Catechol): Shares the benzene-1,2-diol moiety but lacks the methanesulfonic acid and methylcarbamic acid groups.
Methanesulfonic Acid: A strong acid used in various chemical reactions but does not contain the benzene-1,2-diol or methylcarbamic acid groups.
Methylcarbamic Acid: Contains the carbamic acid group but lacks the benzene-1,2-diol and methanesulfonic acid groups.
Uniqueness
This combination allows for diverse reactivity and interactions with various molecular targets, making it a valuable compound in research and industry .
Properties
CAS No. |
64931-00-6 |
|---|---|
Molecular Formula |
C9H15NO7S |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
benzene-1,2-diol;methanesulfonic acid;methylcarbamic acid |
InChI |
InChI=1S/C6H6O2.C2H5NO2.CH4O3S/c7-5-3-1-2-4-6(5)8;1-3-2(4)5;1-5(2,3)4/h1-4,7-8H;3H,1H3,(H,4,5);1H3,(H,2,3,4) |
InChI Key |
QCZHJLDXACKPBT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)O.CS(=O)(=O)O.C1=CC=C(C(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



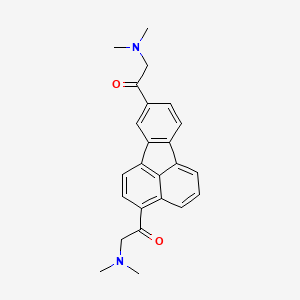


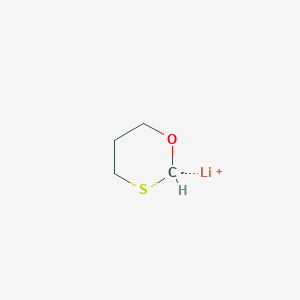
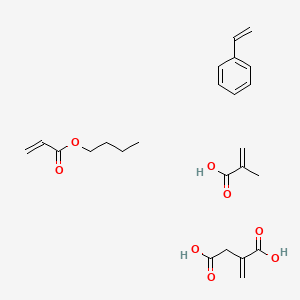
![8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane](/img/structure/B14488921.png)
methanone](/img/structure/B14488937.png)
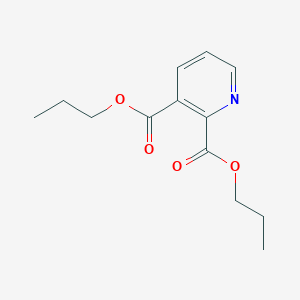
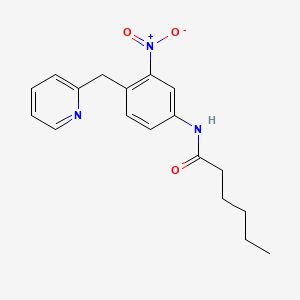
phosphane](/img/structure/B14488952.png)
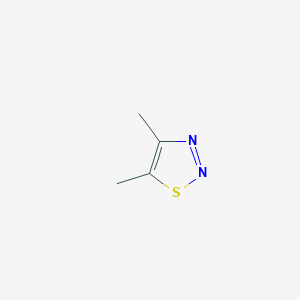
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)

